molecular formula C14H19N5O B2456731 N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034394-21-1

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2456731
CAS No.: 2034394-21-1
M. Wt: 273.34
InChI Key: GAGUQJXXGVQDRC-UHFFFAOYSA-N
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Description

The compound is a derivative of diethylamino and triazole . Diethylamino is a functional group in organic chemistry, consisting of an amine attached to two ethyl groups. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in pharmaceuticals and as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques can provide information about the types of atoms in a molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. Diethylamino compounds, for example, are often used in the production of corrosion inhibitors and other commercial products .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound can be determined through experimental and theoretical methods . These properties include solubility, melting point, boiling point, refractive index, and UV absorption peak .

Scientific Research Applications

Synthesis and Photophysical Properties

Triazole derivatives, including those similar to the specified chemical, are often explored for their unique photophysical properties. For instance, Padalkar et al. (2015) synthesized novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]-1H-benzo[d]imidazol–6–yl}-2H-naphtho[1,2-d][1,2,3] fluorescent triazole derivatives. These compounds exhibited absorption and emission in the blue and green regions, indicating their potential as blue-emitting fluorophores. Their photophysical properties were analyzed in various solvents, and their stability up to 300°C was noted, suggesting applications in materials science, particularly in the development of fluorescent materials for optical devices and sensors (Padalkar, Lanke, Chemate, & Sekar, 2015).

Antimicrobial Applications

The antimicrobial potential of triazole derivatives is another significant area of research. Fandaklı et al. (2012) investigated new 1,2,4-triazol-3-one derivatives for their antimicrobial activities. Their study revealed that certain Mannich bases derived from these triazoles showed notable activity against various microorganisms compared to standard drugs like ampicillin. This suggests that compounds within this class can be synthesized and modified to enhance their antimicrobial efficacy, offering pathways for developing new antibacterial and antifungal agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Anticancer and Anti-inflammatory Activities

Compounds structurally related to "N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide" have also been assessed for their potential anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating that some of these compounds possess significant anticancer activities against certain cancer cell lines, as well as anti-5-lipoxygenase activities, indicative of their anti-inflammatory potential. This highlights the possibility of triazole and pyrazolopyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, diethylamino hydroxybenzoyl hexyl benzoate, an organic UV filter, attenuates the exposure of UV radiation on human skin .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely . They include information on toxicity, skin and eye irritation, respiratory irritation, and precautions for handling and storage .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, compounds with similar structures have been studied for their potential use in optoelectronic devices and applications .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-14(20)13-9-15-18-17-13/h6-9H,4-5H2,1-3H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUQJXXGVQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NNN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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